molecular formula C9H10N4 B2941930 2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine CAS No. 1006464-58-9

2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine

Cat. No.: B2941930
CAS No.: 1006464-58-9
M. Wt: 174.207
InChI Key: RLAZQUMEYYSOOT-UHFFFAOYSA-N
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Description

2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is a heterocyclic compound that features both a pyrazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with 3-chloropyridine under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-1-yl)pyridine
  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 2-(4-chloro-1H-pyrazol-1-yl)pyridine

Uniqueness

2-(4-methyl-1H-pyrazol-1-yl)pyridin-3-amine is unique due to the presence of the 4-methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity, selectivity, and overall efficacy in various applications .

Properties

IUPAC Name

2-(4-methylpyrazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-5-12-13(6-7)9-8(10)3-2-4-11-9/h2-6H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAZQUMEYYSOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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